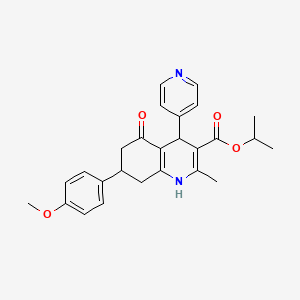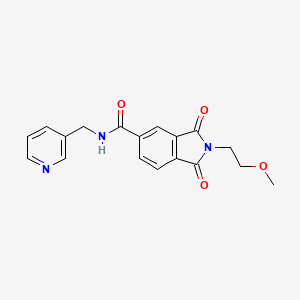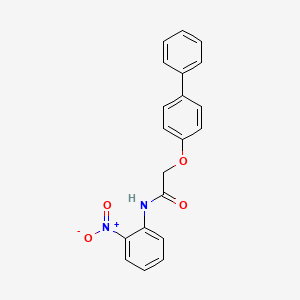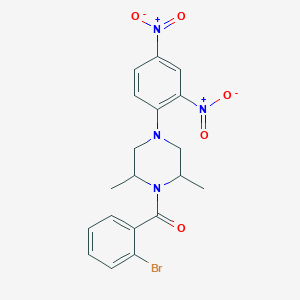![molecular formula C17H15N3O2 B4970259 2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B4970259.png)
2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Applications De Recherche Scientifique
2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide has potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for the development of new anti-cancer drugs.
Mécanisme D'action
The mechanism of action of 2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide involves the inhibition of specific enzymes involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
Studies have shown that 2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide can induce apoptosis in cancer cells by activating specific pathways involved in cell death. This compound has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, with promising results in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide is its potential as a new anti-cancer agent. This compound has shown promising results in preclinical studies and has the potential to become a new class of anti-cancer drugs. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the study of 2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide. One of the significant directions is the development of new anti-cancer drugs based on this compound. Additionally, further studies are needed to explore the potential of this compound as an anti-inflammatory agent and its mechanism of action in this context. Finally, the solubility issues of this compound need to be addressed to facilitate its administration in vivo.
Conclusion:
In conclusion, 2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide is a chemical compound with potential applications in various fields of scientific research. This compound has been extensively studied for its potential as an anti-cancer agent, and promising results have been obtained in preclinical studies. Further studies are needed to explore the potential of this compound as an anti-inflammatory agent and to address its solubility issues. Overall, 2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide is a promising compound that has the potential to become a new class of drugs with significant clinical applications.
Méthodes De Synthèse
The synthesis of 2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide involves the reaction of 2-amino-5-(2-methylphenyl)-1,2,4-oxadiazole with phenylacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be purified using standard techniques such as column chromatography.
Propriétés
IUPAC Name |
2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-12-7-5-6-10-14(12)17-19-15(20-22-17)11-16(21)18-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPYHHYQGLPRKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromo-2-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4970179.png)






![4-ethoxy-3-nitro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4970242.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide](/img/structure/B4970260.png)
![N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]propanamide](/img/structure/B4970270.png)

![5-{4-[(3-methylbenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4970290.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(3,4-difluorobenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B4970295.png)